3-(5-Chloro-1,3-benzoxazol-2-yl)aniline

Description

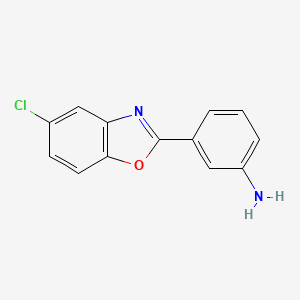

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWFTMFERGNVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282010 | |

| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-77-6 | |

| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chloro-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 5 Chloro 1,3 Benzoxazol 2 Yl Aniline and Its Analogs

Direct Synthesis Strategies of Benzoxazole-Aniline Compounds

The direct synthesis of benzoxazole-aniline compounds, including the specific target 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline, primarily relies on the formation of the benzoxazole (B165842) core from appropriately substituted precursors. These methods are foundational in heterocyclic chemistry and have been refined to improve efficiency and yield.

Ring-Closure Reactions Involving 2-Aminophenol (B121084) Derivatives and Appropriate Precursors

The most common and direct pathway to the benzoxazole scaffold is the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent. nih.gov For the synthesis of this compound, this involves the reaction of 4-chloro-2-aminophenol with 3-aminobenzoic acid.

A well-established method for this type of condensation utilizes polyphosphoric acid (PPA) as both a catalyst and a solvent. The reaction involves heating the mixture of the 2-aminophenol and the aminobenzoic acid in PPA, which facilitates the dehydration and ring closure needed to form the oxazole (B20620) ring. ijpbs.com This one-pot synthesis is advantageous due to its operational simplicity. The general mechanism proceeds through the formation of an intermediate o-hydroxy anilide, which then undergoes intramolecular cyclodehydration to yield the final benzoxazole product.

Other precursors that can react with 2-aminophenol derivatives include:

Aldehydes: Condensation with an aldehyde followed by oxidative cyclization. rsc.org

Acid Chlorides: Acylation of the 2-aminophenol followed by ring closure. ijpbs.com

Orthoesters: Reaction with orthoesters provides an efficient route to 2-substituted benzoxazoles. rsc.orgresearchgate.net

Tertiary Amides: Activation of tertiary amides with agents like triflic anhydride (B1165640) (Tf₂O) can facilitate reaction with 2-aminophenols. nih.gov

Precursor-Based Synthesis and Optimization Protocols

Optimization of benzoxazole synthesis is critical for achieving high yields and purity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in catalyst-driven reactions, optimizing the catalyst loading is crucial; studies have shown how varying the amount of a catalyst, such as a Mn-TPA MOF, from 0.006 mmol to 0.008 mmol can significantly increase conversion rates. rsc.org

Temperature is another vital factor. Many benzoxazole syntheses require elevated temperatures to proceed efficiently. For example, reactions using a Brønsted acidic ionic liquid gel catalyst showed minimal product formation below 100°C, with optimal yields achieved at 130°C. nih.govacs.org Similarly, optimizing the synthesis with a magnetic nanocatalyst involved refluxing in water to achieve high yields. iau.ir

The choice of precursors can also be part of the optimization strategy. Precursor-directed biosynthesis, a hybrid approach combining synthetic chemistry and biotechnology, allows for the creation of novel analogs by feeding synthetic precursors to microbial cultures, which then incorporate them into more complex natural product scaffolds. nih.gov This strategy highlights the flexibility of using varied precursors to generate chemical diversity. nih.gov

Catalytic Approaches in the Synthesis of Benzoxazole-Aniline Compounds

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and environmental friendliness of benzoxazole synthesis. Both heterogeneous and homogeneous catalysts have been extensively applied.

Application of Heterogeneous Catalysts (e.g., Magnetic Solid Acid Nanocatalysts, Metal Oxide Catalysts)

Heterogeneous catalysts are prized for their ease of separation and potential for recyclability, making synthetic processes more sustainable. A notable example is the use of a magnetic solid acid nanocatalyst, [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄], for the synthesis of benzoxazoles from o-aminophenols and aldehydes. rsc.orgiau.iroiccpress.comresearchgate.net This catalyst functions effectively in water under reflux conditions and can be easily recovered using an external magnet for multiple reaction cycles without a significant loss of activity. iau.iroiccpress.com

Other effective heterogeneous catalysts include:

Metal Oxides: Nano ceria (CeO₂), TiO₂-ZrO₂, and nickel-supported silica (B1680970) have been successfully employed. ijpbs.comrsc.org The TiO₂-ZrO₂ catalyst, for example, facilitates the reaction between 2-aminophenol and aromatic aldehydes in acetonitrile (B52724) at 60°C, offering short reaction times and high yields. rsc.org

Supported Catalysts: Silica-supported ferric chloride (SiO₂-FeCl₃) and KF-Al₂O₃ are other examples of solid-supported catalysts that enable efficient benzoxazole formation. ijpbs.comrsc.org

Ruthenium-based Systems: A heterogeneous system comprising phosphine-functionalized magnetic nanoparticles in the presence of a Ruthenium precursor has been used for benzoxazole synthesis via acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol. acs.org

Table 1: Comparison of Heterogeneous Catalysts in Benzoxazole Synthesis

| Catalyst | Precursors | Conditions | Yield | Recyclability | Reference |

| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | 2-aminophenol, Aldehydes | Water, Reflux | 79-89% | Yes (4 runs) | rsc.org |

| TiO₂-ZrO₂ | 2-aminophenol, Aromatic Aldehydes | Acetonitrile, 60°C | 83-93% | Not specified | rsc.org |

| KF-Al₂O₃ | 2-aminophenol, Acid derivatives | Acetonitrile, RT | 83-95% | Yes (10 runs) | rsc.org |

| Ru₂Cl₄(CO)₆ with PFMNPs | 2-aminophenol, Primary Alcohols | Toluene, Reflux | Moderate to Good | Yes | acs.org |

| Nano Ceria (CeO₂) | 2-aminophenol, Aldehydes | Not specified | Not specified | Yes | ijpbs.com |

Lewis Acid and Brønsted Acid Catalysis in Benzoxazole Formation

Homogeneous acid catalysis, utilizing either Lewis or Brønsted acids, is a conventional and effective method for promoting benzoxazole ring formation. acs.org

Brønsted acids , such as p-toluenesulfonic acid (TsOH·H₂O) and fluorophosphoric acid, facilitate the reaction by protonating the carbonyl group of the precursor (e.g., aldehyde or carboxylic acid), making it more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminophenol. rsc.orgacs.org Brønsted acidic ionic liquids have also emerged as highly efficient and reusable catalysts, demonstrating superior activity compared to traditional acids like H₂SO₄ or HCl under solvent-free conditions. nih.govacs.org

Lewis acids , such as boron trifluoride etherate (BF₃·Et₂O) and zinc triflate, activate precursors by coordinating to the carbonyl oxygen. ijpbs.comrsc.orgnih.gov Metal-organic frameworks (MOFs) with open metal sites can also serve as effective heterogeneous Lewis acid catalysts. For instance, a desolvated manganese-based MOF (Mn-TPA) has been shown to catalyze the reaction between o-aminophenol and aldehydes efficiently, with the Mn open metal sites acting as the Lewis acid centers. rsc.org

In some protocols, a combination of catalysts is used. A dual system of a Brønsted acid (TsOH·H₂O) and copper iodide (CuI), a mild Lewis acid, has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. acs.orgacs.org

Table 2: Examples of Acid Catalysts in Benzoxazole Synthesis

| Catalyst Type | Catalyst Example | Precursors | Key Features | Reference |

| Brønsted Acid | Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-aminophenol, Aldehydes | High yield (98%), reusable, solvent-free | nih.gov |

| Brønsted Acid | Fluorophosphoric Acid | 2-aminophenol, Aldehydes | Inexpensive, room temperature, short reaction time | rsc.org |

| Lewis Acid | BF₃·Et₂O | 2-aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide | Synthesis of 2-amino benzoxazoles | rsc.orgnih.gov |

| Lewis Acid | Mn-TPA MOF | 2-aminophenol, Aldehydes | Heterogeneous, reusable, open metal site catalysis | rsc.org |

| Combined | TsOH·H₂O and CuI | 2-aminophenol, β-Diketones | Dual catalytic system for cyclization | acs.orgacs.org |

Functionalization and Derivatization Strategies for Benzoxazolyl Anilines

Once the core this compound structure is synthesized, it can be further modified to create a library of related compounds. Functionalization can target the aniline (B41778) amino group, the aniline aromatic ring, or the benzoxazole system itself.

One common strategy involves reactions of the aniline moiety. The primary amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. For example, anilines can be converted to their corresponding amides, which can then direct further reactions such as ortho-C-H bond carbonylation to construct fused ring systems like benzoxazinones. nih.govchemistryviews.org

Another approach is the Mannich reaction. A related compound, 5-chloro-2(3H)-benzoxazolone, can react with aniline and formaldehyde (B43269) to yield 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. nih.govresearchgate.net This demonstrates a method for introducing an anilinomethyl group onto the benzoxazole nitrogen, a strategy that could be adapted for derivatizing the aniline nitrogen of the target compound.

Furthermore, derivatives can be synthesized by starting with a functionalized precursor. For instance, 5-chloro-1,3-benzoxazol-2(3H)-one has been used as a scaffold for the attachment of various substituents, including p-aminobenzoic acid and sulphanilamide derivatives, to generate compounds with diverse properties. scienceopen.com These strategies showcase the potential for creating a wide array of derivatives from the primary benzoxazolyl aniline structure.

Acylation and Alkylation Reactions to Introduce Diverse Functional Groups

The amino group on the aniline moiety of this compound is a prime site for introducing a wide array of functional groups through acylation and alkylation reactions. These modifications can significantly alter the molecule's physicochemical properties.

N-Acylation: The most common modification of the aniline group is N-acylation, which involves the reaction of the amine with an acylating agent such as an acyl chloride or acid anhydride. This reaction typically proceeds under basic conditions to neutralize the liberated acid. researchgate.net For instance, reacting this compound with acetyl chloride in the presence of a base like potassium carbonate can yield the corresponding acetamide. researchgate.net A variety of acylating agents can be employed to introduce different acyl groups, thereby creating a library of amide derivatives. The use of phase transfer catalysts can facilitate this process, leading to high yields. researchgate.net

Friedel-Crafts Acylation: While N-acylation modifies the amino group directly, Friedel-Crafts acylation offers a method to introduce an acyl group onto the aniline's aromatic ring. However, direct Friedel-Crafts acylation of anilines is challenging because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring for electrophilic substitution. novartis.com To overcome this, the amino group is typically first protected as an amide (e.g., acetanilide). The amide is still an activating, ortho-, para-directing group, but it is less reactive than the free amine, preventing over-reaction and catalyst poisoning. mdpi.com Subsequent acylation and deprotection would yield the acylated aniline derivative.

Alkylation: Direct N-alkylation of the aniline moiety can also be achieved, though polyalkylation can be a competing side reaction. mdpi.com Furthermore, direct C-alkylation of the benzoxazole ring itself has been reported using copper(I) catalysts with nonactivated secondary alkyl halides, offering another avenue for diversification, although this does not modify the aniline portion directly. nih.gov

The following table provides representative examples of acylation reactions that can be applied to the aniline moiety.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| Aniline Derivative | Acetyl Chloride | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Acetyl Derivative |

| Aniline Derivative | Benzoyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Benzoyl Derivative |

| Acetanilide Derivative | Acetyl Chloride/AlCl₃ | Solvent (e.g., CS₂) | p-Aminoacetophenone Derivative (after hydrolysis) |

Strategies for Further Chemical Modification of the Aniline Moiety

Beyond acylation and alkylation, the aniline functional group is a gateway to a vast range of chemical transformations, allowing for extensive structural diversification.

Diazotization and Sandmeyer Reactions: One of the most powerful transformations of a primary aromatic amine is its conversion to a diazonium salt. byjus.com This is achieved by treating the aniline with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction. wikipedia.org This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities that are difficult to introduce by direct electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction can be applied to further functionalize the aniline moiety. For instance, if the aniline ring contains a halogen substituent, it can be coupled with a variety of primary or secondary amines. Conversely, the amino group of this compound can act as the nucleophile in a coupling reaction with a different aryl halide, leading to the formation of diarylamines. The development of various generations of catalyst systems has greatly expanded the scope of this reaction to include a wide range of coupling partners under increasingly mild conditions. wikipedia.org

Azo Coupling: Aryl diazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic rings, such as phenols or other anilines, to form azo compounds. unb.ca This azo coupling reaction is the basis for the synthesis of a vast number of azo dyes. unb.ca The reaction of a diazotized this compound with a suitable coupling partner would lead to the formation of a novel azo dye derivative. nih.gov

The table below summarizes these advanced strategies for modifying the aniline moiety.

| Reaction Type | Starting Material | Reagents | Product Type |

|---|---|---|---|

| Sandmeyer (Chlorination) | Aryl Diazonium Salt | CuCl | Aryl Chloride |

| Sandmeyer (Bromination) | Aryl Diazonium Salt | CuBr | Aryl Bromide |

| Sandmeyer (Cyanation) | Aryl Diazonium Salt | CuCN | Aryl Nitrile |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst, Ligand, Base | Aryl Amine |

| Azo Coupling | Aryl Diazonium Salt + Activated Arene | Basic or Mildly Acidic Conditions | Azo Compound |

One-Pot Synthesis Techniques and Green Chemistry Protocols

The development of efficient and environmentally friendly synthetic methods is a key goal in modern organic chemistry. For the synthesis of this compound and its analogs, one-pot techniques and green chemistry protocols offer significant advantages over traditional multi-step methods.

Domino Reactions and Multi-Component Approaches for Benzoxazole Synthesis

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide a highly efficient route to complex molecules like benzoxazoles.

A versatile one-pot domino strategy involves the reaction of a 2-bromoaniline (B46623) with an acyl chloride. nih.gov This process begins with the acylation of the aniline, followed by a copper-catalyzed intramolecular cyclization of the resulting 2-haloanilide to form the benzoxazole ring. nih.gov This method is advantageous as it utilizes readily available precursors. Microwave irradiation can significantly accelerate these reactions. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are another powerful tool for achieving molecular diversity and complexity with high atom economy. One-pot, three-component syntheses of substituted anilines have been developed from 1,3-diketones, which could be adapted for the synthesis of the target molecule's precursors.

The following table outlines various one-pot and multi-component approaches applicable to benzoxazole synthesis.

| Reaction Type | Precursors | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Domino Acylation/Annulation | 2-Bromoaniline, Acyl chloride | CuI, 1,10-phenanthroline, Cs₂CO₃ | One-pot, microwave compatible, good yields. nih.gov |

| Condensation/Cyclization | o-Aminophenol, Aldehyde | Various catalysts (e.g., Samarium triflate) | Often proceeds in aqueous media, green approach. nih.gov |

| Reductive Coupling/Annulation | o-Nitrophenol, Benzaldehyde | Sulfur, DABCO | Simple, straightforward, and green approach. organic-chemistry.org |

Solvent-Free and Environmentally Conscious Methodologies

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In benzoxazole synthesis, this often involves solvent-free conditions and the use of reusable or environmentally benign catalysts.

Solvent-Free Synthesis: Reactions conducted without a solvent, often with microwave irradiation or grinding, can offer significant environmental benefits. byjus.com For example, the synthesis of 2-cyclic amine-substituted benzoxazoles has been achieved using zinc dust under solvent-free microwave conditions. byjus.com Another approach involves the condensation of o-substituted aminoaromatics with acyl chlorides in the presence of silica-supported sodium hydrogen sulfate (B86663) under solvent-free conditions. byjus.com These methods often feature simple workup procedures and high yields. byjus.com

Green Catalysts and Solvents: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Brønsted acidic ionic liquid gels have been employed as efficient and recyclable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. sci-hub.se These catalysts can be easily recovered and reused without a significant loss of activity. sci-hub.se Furthermore, performing reactions in environmentally friendly solvents like water is highly desirable. A simple and efficient method for benzoxazole synthesis from o-aminophenols and aldehydes uses samarium triflate as a reusable acid catalyst in an aqueous medium. nih.gov

The table below compares different green chemistry protocols for benzoxazole synthesis.

| Methodology | Catalyst/Conditions | Advantages |

|---|---|---|

| Microwave-Assisted, Solvent-Free | Zinc dust | Short reaction times, high purity, reusable catalyst. byjus.com |

| Solvent-Free Condensation | Silica-supported sodium hydrogen sulfate | Simple workup, high yield, reusable and eco-friendly catalyst. byjus.com |

| Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130 °C | High yields, recyclable catalyst, simple workup. sci-hub.se |

| Aqueous Medium Synthesis | Samarium triflate | Mild reaction conditions, reusable catalyst, green solvent. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 3 5 Chloro 1,3 Benzoxazol 2 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of benzoxazole (B165842) derivatives. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while coupling patterns (e.g., singlet, doublet, triplet) reveal the connectivity of adjacent protons.

For the derivative 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, ¹H NMR data recorded in DMSO-d₆ shows distinct signals corresponding to the different protons in the molecule. researchgate.net The methylene (B1212753) bridge protons (CH₂) appear as a doublet at 5.23 ppm, coupled to the adjacent amine proton. researchgate.net The protons of the aniline (B41778) ring and the benzoxazolone core resonate in the aromatic region between 6.61 and 7.70 ppm. researchgate.netnih.gov The specific coupling patterns, such as triplets and doublets, help in assigning these signals to their precise locations on the aromatic rings. nih.govreddit.com

Table 1: ¹H NMR Spectroscopic Data for 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one researchgate.netnih.gov

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 5.23 | d (J=7.0 Hz) | 2H | CH₂ |

| 6.61 | t (J=7.4 Hz) | 1H | H-Aniline |

| 6.73-6.75 | m | 2H | H-Aniline |

| 6.96 | t (J=7.3 Hz) | 1H | NH |

| 7.09 | t (J=7.4 Hz) | 2H | H-Aniline |

| 7.14 | dd (J=2.3, 8.6 Hz) | 1H | H-Benzoxazolone |

| 7.31 | d (J=8.6 Hz) | 1H | H-Benzoxazolone |

| 7.70 | d (J=2.3 Hz) | 1H | H-Benzoxazolone |

d = doublet, t = triplet, m = multiplet, dd = doublet of doublets

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules. For 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, ESI-MS analysis reveals a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 275. researchgate.netnih.gov The presence of a characteristic isotopic peak at m/z 277, with an intensity approximately one-third of the [M+H]⁺ peak, confirms the presence of a single chlorine atom in the structure. researchgate.netnih.gov

Collision Cross-Section (CCS) is a physical property of an ion that relates to its size and shape in the gas phase. It is determined using ion mobility-mass spectrometry (IM-MS). nih.gov For novel derivatives, where reference standards may not exist, CCS values can be predicted computationally. nih.gov

The computational workflow typically involves generating multiple possible conformations of the molecule, followed by high-level calculations using methods like Density Functional Theory (DFT). nih.gov The resulting geometries and partial charges are then used in software such as HPCCS to calculate the theoretical CCS value. nih.govresearchgate.net This predicted value can be compared with experimental IM-MS data to add another layer of confidence to the structural identification, helping to distinguish between isomers that are indistinguishable by mass alone. nih.govmdpi.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

XRD provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, yielding precise data on bond lengths, bond angles, and molecular conformation.

The study also yielded precise bond lengths and angles. For instance, the length of the carbon-chlorine bond (Cl1—C3) is 1.7315 (16) Å. researchgate.netnih.gov

Table 2: Selected Crystallographic Data for 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one researchgate.netnih.gov

| Parameter | Value |

| Bond Lengths (Å) | |

| Cl1—C3 | 1.7315 (16) |

| N1—C1 | 1.3914 (18) |

| **Bond Angles (°) ** | |

| Cl1—C3—C4 | 118.73 (13) |

| O2—C7—N1 | 129.27 (15) |

| Dihedral/Torsion Angles (°) | |

| Benzoxazole/Phenyl Dihedral Angle | 79.15 (7) |

| N1—C8—N2—C9 Torsion Angle | -72.99 (18) |

Analysis of Crystal Packing and Intermolecular Non-Covalent Interactions (e.g., N–H···O, C–H···Cl Hydrogen Bonds)

While a specific single-crystal X-ray diffraction study for 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline is not publicly available, analysis of closely related structures, such as 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, provides a valuable model for the types of intermolecular interactions that govern the crystal packing in this class of compounds. The solid-state architecture is predominantly stabilized by a network of hydrogen bonds and other weak non-covalent interactions.

Key interactions expected to define the supramolecular assembly include:

N–H···O Hydrogen Bonds: The primary amine group (-NH₂) on the aniline ring is a potent hydrogen bond donor. It can form strong, conventional hydrogen bonds with acceptor atoms like the oxygen of the benzoxazole ring or the carbonyl oxygen in related benzoxazolone structures. These interactions are highly directional and play a dominant role in forming defined molecular chains or sheets within the crystal lattice.

In the model compound 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, these interactions have been quantified, showing how molecules are linked into a stable crystalline framework. The interplay of these varied interactions, including potential π-π stacking of the aromatic rings, dictates the final crystal packing, influencing the material's physical properties.

Below is a table of representative intermolecular hydrogen bonds observed in the crystal structure of the related compound, 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, illustrating the nature of these interactions.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |

| N2–H2···O1 | 0.86 | 2.33 | 3.111 (2) | 151 |

| C12–H12···Cl1 | 0.93 | 2.85 | 3.738 (2) | 160 |

| Data for 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, a structurally similar compound. |

Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its molecular structure.

Based on established data for aniline, benzoxazole, and chloroaromatic compounds, the following vibrational frequencies are anticipated:

N–H Stretching: The primary amine group (-NH₂) typically shows two distinct bands in the region of 3300–3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

Aromatic C–H Stretching: Sharp absorption bands above 3000 cm⁻¹ are characteristic of the C–H stretching vibrations within the benzene (B151609) and benzoxazole rings.

C=N and C=C Stretching: The C=N stretching vibration of the oxazole (B20620) ring and the C=C stretching vibrations of the aromatic rings are expected to appear in the 1450–1690 cm⁻¹ region. The C=N band is typically found between 1654 and 1688 cm⁻¹.

C–N Stretching: The stretching vibration of the aryl C–N bond is anticipated in the 1250–1350 cm⁻¹ range.

C–O–C Stretching: The asymmetric stretching of the C–O–C ether linkage within the benzoxazole ring usually results in a strong band around 1240 cm⁻¹.

C–Cl Stretching: The vibration of the C–Cl bond on the aromatic ring is expected to produce a distinct band in the fingerprint region, typically between 740 and 747 cm⁻¹.

This combination of absorption bands provides a unique spectral fingerprint for the identification and structural confirmation of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N–H Asymmetric & Symmetric Stretch | 3300–3500 |

| Aromatic Ring | C–H Stretch | 3000–3100 |

| Benzoxazole & Aniline Rings | C=C Stretch | 1452–1496 |

| Benzoxazole Ring | C=N Stretch | 1654–1688 |

| Aniline Moiety | C–N Stretch | 1250–1350 |

| Benzoxazole Ring | C–O–C Asymmetric Stretch | ~1240 |

| Chloroaromatic Moiety | C–Cl Stretch | 740–747 |

Thermal Analysis (e.g., Differential Scanning Calorimetry) of Crystalline Forms

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of crystalline organic compounds. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermodynamic transitions.

A DSC analysis of a crystalline sample of this compound would provide critical data on its thermal stability and phase behavior. A typical DSC thermogram would be expected to show:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point (Tₘ), a key indicator of the compound's purity. A broad melting peak often suggests the presence of impurities.

Enthalpy of Fusion (ΔHfus): The area under the melting peak can be integrated to calculate the enthalpy of fusion. This value is related to the energy required to break the crystal lattice structure.

Polymorphism: The presence of multiple crystalline forms (polymorphs) can be detected by DSC. Different polymorphs will have distinct melting points and enthalpies of fusion. The thermogram might show multiple melting peaks or solid-solid phase transitions (appearing as endothermic or exothermic events) before the final melting.

Decomposition: At higher temperatures, an exothermic deviation from the baseline may indicate the onset of thermal decomposition of the compound.

This information is vital for material handling, storage, and formulation, as different crystalline forms can have different physical properties. While specific experimental DSC data for this compound is not available in the reviewed literature, the application of this technique remains indispensable for a complete solid-state characterization.

Computational and Theoretical Investigations of 3 5 Chloro 1,3 Benzoxazol 2 Yl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and reactivity.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com

For derivatives of benzoxazole (B165842), Density Functional Theory (DFT) is a common method used to calculate these parameters. nih.govscispace.com For instance, studies on other substituted benzoxazoles have calculated HOMO-LUMO energy gaps to predict their stability and charge transfer properties. researchgate.netresearchgate.net The HOMO is typically localized on the electron-rich parts of the molecule, indicating the site of electrophilic attack, while the LUMO is on electron-deficient regions, indicating the site for nucleophilic attack. mdpi.com For 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline, the aniline (B41778) ring would be expected to influence the HOMO, while the benzoxazole system would contribute significantly to the LUMO.

Table 1: Illustrative Frontier Orbital Data from DFT Calculations on Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| 5-chloro-2-methylbenzoxazole | - | - | 3.526 | DFT |

| Zn(II) complex of 5-chloro-2-methylbenzoxazole | - | - | 2.423 | DFT |

| 3-phenylbenzo[d]thiazole-2(3H)-imine | -6.45 | -1.55 | 4.90 | M06-2x/6-311++G(d,p) |

| para-Chloro substituted derivative | -6.61 | -1.82 | 4.79 | M06-2x/6-311++G(d,p) |

This table presents data for related compounds to illustrate the typical values obtained from such analyses. Data for this compound is not specified in the cited sources. researchgate.netresearchgate.net

Conformational Analysis through Ab Initio and Density Functional Theory (DFT) Methods

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. Ab initio and DFT methods are powerful tools for performing these analyses. researchgate.net

These calculations can reveal the preferred spatial orientation of the aniline ring relative to the benzoxazole core in this compound. For example, a study on a similar compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, utilized ab initio calculations to investigate its possible conformers and tautomers to determine the most stable structures. researchgate.net X-ray diffraction studies on related compounds, such as 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, have experimentally determined key dihedral angles, which can be compared with DFT-optimized geometries to validate the computational methods. nih.govresearchgate.net Such analysis for this compound would involve rotating the bond connecting the aniline and benzoxazole moieties to map the potential energy surface and identify the lowest energy conformers.

Molecular Modeling and Dynamics Simulations

Moving beyond the properties of an isolated molecule, molecular modeling and dynamics simulations explore how a compound interacts with its environment, particularly with biological macromolecules like proteins.

Ligand-Protein Interaction Studies and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. biotech-asia.org This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. researchgate.net

For this compound, docking studies would involve selecting a relevant protein target—for instance, a kinase or enzyme implicated in a disease pathway where benzoxazoles have shown activity. The compound would then be placed into the protein's active site, and a scoring function would estimate its binding affinity (e.g., in kcal/mol). The results would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues. Studies on other benzoxazole derivatives have successfully used this approach to predict binding modes and rationalize observed biological activities. researchgate.netrsc.orgolemiss.edu

Dynamic Behavior and Conformational Transitions of the Compound

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding. ajchem-a.comresearchgate.net

An MD simulation of this compound docked into a protein would involve placing the complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. ajchem-a.com Analysis of these trajectories can confirm the stability of the binding pose predicted by docking and identify key residues that maintain the interaction. Such simulations have been performed on other benzoxazole derivatives to validate docking results and ensure the stability of the predicted interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ro 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. rsc.org

To build a QSAR model for a series of benzoxazole analogues including this compound, one would need a dataset of compounds with experimentally measured biological activity (e.g., IC50 values). The models then correlate variations in activity with changes in the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. chemijournal.comresearchgate.net The resulting QSAR models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. rsc.org These models serve as valuable guides for designing new, more potent derivatives. chemijournal.com

Development of Predictive Models for Biological Activity using Multivariate Regression (PCR, PLS)

While specific studies employing Principal Component Regression (PCR) and Partial Least Squares (PLS) regression on this compound have not been extensively documented in publicly available research, the application of these multivariate regression techniques is a cornerstone in quantitative structure-activity relationship (QSAR) studies for analogous heterocyclic compounds. These methods are instrumental in developing predictive models for biological activity by handling large datasets of molecular descriptors, even when these descriptors are intercorrelated.

PCR and PLS are powerful statistical tools that reduce the dimensionality of the descriptor space to a smaller set of uncorrelated principal components or latent variables, respectively. These new variables, which are linear combinations of the original descriptors, are then used to build a regression model against the biological activity. This approach helps in mitigating issues of multicollinearity and overfitting, which are common when dealing with a large number of molecular descriptors.

For a class of compounds like benzoxazoles, a typical workflow would involve:

Generation of a dataset: A series of benzoxazole derivatives with varying substituents would be synthesized and their biological activities (e.g., IC50 values against a specific target) would be experimentally determined.

Calculation of molecular descriptors: A wide array of descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each molecule in the series.

Model development and validation: PCR or PLS would be employed to build a QSAR model. The predictive power of the model would then be rigorously validated using internal (e.g., cross-validation) and external validation techniques.

The resulting models can then be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Correlation of Molecular Descriptors with Biological Response

The biological activity of a molecule is intrinsically linked to its physicochemical properties, which can be quantified by molecular descriptors. QSAR studies on related heterocyclic structures have highlighted the importance of several classes of descriptors in predicting biological responses.

Lipophilicity: This is a crucial factor that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For benzoxazole derivatives, lipophilicity, often expressed as log P, has been shown to have a significant correlation with their biological activity. A well-balanced lipophilicity is often required for optimal activity.

Electronic Descriptors: These descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges, provide insights into the electronic aspects of molecule-receptor interactions. For instance, the energies of the frontier orbitals (HOMO and LUMO) are related to the molecule's ability to donate or accept electrons, which is critical for the formation of charge-transfer complexes with biological targets.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule and describe its size, shape, and branching. Descriptors like the Wiener index, Randić index, and Kier & Hall's molecular connectivity indices have been successfully used to model the biological activity of various classes of compounds. In a QSAR study on a series of novel 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives with anticancer activity, theoretical calculations identified molecular descriptors from the RDF (Radial Distribution Function) and 3D-MorSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptor classes as being significant. mdpi.com This highlights the importance of the spatial arrangement of atoms and their properties in determining the biological response.

A hypothetical data table illustrating the correlation of different descriptor types with the biological activity of a series of benzoxazole derivatives is presented below.

| Descriptor Type | Example Descriptor | Correlation with Activity | R² |

| Lipophilic | clogP | Positive | 0.65 |

| Electronic | LUMO Energy | Negative | 0.72 |

| Topological | Wiener Index | Positive | 0.58 |

| 3D-MorSE | Mor32m | Positive | 0.81 |

| RDF | RDF055p | Negative | 0.75 |

Virtual Screening and Computational Drug Design Methodologies

Molecular Docking for Target Identification and Lead Optimization

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Target Identification: For a compound with known biological activity but an unknown mechanism of action, reverse docking can be employed. In this approach, the compound is docked against a panel of known drug targets to identify potential protein partners. This can provide valuable hypotheses about the compound's mode of action. For instance, the benzoxazole scaffold is known to interact with a variety of enzymes and receptors. nih.gov

Lead Optimization: Once a target has been identified, molecular docking plays a crucial role in lead optimization. By visualizing the binding mode of this compound within the active site of its target, medicinal chemists can make rational modifications to its structure to improve its binding affinity and selectivity. For example, the docking results might reveal a hydrophobic pocket that is not fully occupied by the ligand. In such a case, adding a suitable hydrophobic group to the aniline or benzoxazole ring could lead to a more potent compound.

Docking studies on various aniline and benzoxazole derivatives have been reported. For example, in a study on novel 4-chloro-1,3-benzoxazole derivatives, molecular docking was used to understand the binding affinity of the synthesized compounds with the active receptor sites. biotech-asia.orgbiotech-asia.org Similarly, molecular docking has been employed to screen for new tyrosine kinase inhibitors among 2-(3-R-1H-1,2,4-triazol-5-yl)anilines. dnu.dp.ua These studies demonstrate the utility of this technique in understanding ligand-receptor interactions and guiding the design of new, more effective therapeutic agents.

A hypothetical docking result for this compound with a putative kinase target is summarized in the table below.

| Parameter | Value |

| Target Protein | Kinase XYZ |

| PDB ID | 1ABC |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Asp168 |

| Type of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

This information would be invaluable for the subsequent design and synthesis of more potent inhibitors based on the this compound scaffold.

Structure Activity Relationship Sar and Mechanistic Elucidation of 3 5 Chloro 1,3 Benzoxazol 2 Yl Aniline Analogs

Influence of Substituents on Biological Activities

Role of Halogenation on Reactivity and Binding Affinity

Halogenation is a key strategy in modifying the physicochemical properties of bioactive molecules. The presence of a chlorine atom at the 5-position of the benzoxazole (B165842) ring in the parent compound, 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline, is considered a critical feature for its biological activity.

The substitution of a halogen atom, such as chlorine, at the 5-position of the benzoxazole ring has been shown to enhance the antiproliferative and antimicrobial activities of these compounds. mdpi.comnih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions between the halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a biological target. nih.govacs.org These interactions can significantly contribute to the binding affinity of the ligand to its protein target. mdpi.comacs.org The electron-withdrawing nature of chlorine also influences the electronic distribution of the benzoxazole ring system, which can modulate its reactivity and interaction with biological macromolecules. mdpi.com

Furthermore, studies on related benzoxazole structures have indicated that the position of halogenation is crucial. For instance, substitutions at the 5- and 7-positions of the benzoxazole moiety were found to be particularly beneficial for the inhibition of certain enzymes, such as the cholesterol ester transfer protein (CETP). nih.govresearchgate.net While direct quantitative data on the binding affinity of this compound is not extensively available, the recurring observation of enhanced activity with 5-chloro substitution across various benzoxazole analogs underscores its importance.

The table below summarizes the effect of halogen substitution on the biological activity of benzoxazole derivatives based on findings from related studies.

| Compound Class | Halogen Substitution | Observed Effect on Biological Activity | Reference |

| 2,5-disubstituted-benzoxazoles | 5-Chloro | Enhanced eukaryotic DNA topoisomerase II inhibitory activity. | esisresearch.org |

| 2-arylbenzoxazoles | 5- and 7-substitutions | Beneficial for CETP inhibition. | nih.gov |

| Benzoxazolinones | 5-Chloro | May increase antibacterial and antifungal activity. | nih.gov |

| 2-arylbenzoxazoles | 5-Halogen | Can lead to enhanced antiproliferative activity. | mdpi.com |

Impact of Aniline (B41778) Ring Substitution on Efficacy

The position of the amino group on the aniline ring (ortho, meta, or para) is a critical determinant of the biological efficacy of 2-(aminophenyl)benzoxazole derivatives. While specific comparative studies on the isomers of this compound are limited, research on analogous structures provides valuable insights.

For instance, in a study of alkoxyphenylcarbamic acid derivatives, it was observed that meta- and para-substituted compounds exhibited greater antimicrobial activity compared to their ortho-isomers. derpharmachemica.com This suggests that the spatial arrangement of the substituent on the phenyl ring plays a crucial role in the interaction with the biological target. The meta position of the amino group in this compound likely provides an optimal orientation for binding to its target, which might be sterically hindered with an ortho-substituent.

The table below illustrates the general findings on the impact of isomer position on the biological activity of related aromatic compounds.

| Compound Class | Isomer Position | Observed Effect on Biological Activity | Reference |

| Alkoxyphenylcarbamic acid derivatives | meta and para | More antimicrobially active than ortho-isomers. | derpharmachemica.com |

| Chlorophenyl-2,3-benzodiazepine analogues | ortho and meta | Differential activity as AMPAR antagonists. | acs.orgnih.gov |

Effects of Introducing Various Functional Groups

Studies on related benzoxazole scaffolds have demonstrated that the incorporation of amide and sulfonamide moieties can lead to potent antimicrobial agents. For example, the synthesis of benzoxazole derivatives bearing sulfonamide groups has been explored, and these compounds have shown promise as antibacterial agents. nih.gov Similarly, the introduction of various amide functionalities has been a common strategy to enhance the biological profile of benzoxazole-containing molecules.

The following table summarizes the effects of introducing different functional groups on the biological activity of benzoxazole derivatives based on available research.

| Core Structure | Introduced Functional Group | Resulting Biological Activity | Reference |

| 5-Chloro-1,3-benzoxazol-2(3H)-one | p-Aminobenzoic acids and Sulphanilamide derivatives | Good antibacterial and antifungal activity. | nih.gov |

| Benzoxazole | Amide | Can enhance pharmacokinetic properties of HIV protease inhibitors. | nih.gov |

| Benzoxazole | Amine | N-substituted 2-aminobenzoxazoles are explored as various enzyme inhibitors. | nih.gov |

Mechanistic Pathways of Biological Action

The therapeutic effects of this compound analogs are mediated through specific interactions with biological targets, leading to the disruption of essential cellular processes in pathogenic organisms or cancer cells.

Disruption of Nucleic Acid Synthesis in Pathogenic Organisms

A primary mechanism through which many benzoxazole derivatives exert their antimicrobial effects is by interfering with nucleic acid synthesis. researchgate.net This is often achieved through the inhibition of bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV. researchgate.netbrc.hu These enzymes are essential for controlling the topological state of DNA during replication, transcription, and repair. Their inhibition leads to lethal double-strand breaks in the bacterial chromosome.

Several studies have identified benzoxazoles as effective inhibitors of these enzymes. esisresearch.orgnih.gov Molecular docking studies have further supported these findings by predicting the binding modes of benzoxazole derivatives within the active sites of DNA gyrase. researchgate.netresearchgate.net It is believed that compounds like this compound could potentially act as DNA gyrase inhibitors, a hypothesis that is supported by research on structurally similar 2-aminophenyl benzoxazole scaffolds. researchgate.net

Proposed Mechanisms of Target Binding and Enzyme Inhibition

For instance, certain 2-arylbenzoxazoles have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov This suggests a potential anti-inflammatory role for some analogs. Other studies have demonstrated that 2-arylbenzoxazoles can act as inhibitors of the cholesterol ester transfer protein (CETP), indicating a possible application in cardiovascular disease. nih.govsemanticscholar.org

The binding of these inhibitors to their respective enzymes is often stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and, as previously mentioned, halogen bonds. nih.govacs.org In the context of this compound, the aniline moiety can serve as a hydrogen bond donor, while the benzoxazole nitrogen and the chlorine atom can act as hydrogen bond acceptors or participate in other specific interactions within the enzyme's active site.

The table below provides an overview of the proposed enzyme targets and inhibitory mechanisms for various benzoxazole derivatives.

| Benzoxazole Derivative Class | Target Enzyme/Process | Proposed Mechanism of Action | Reference(s) |

| 2,5-disubstituted-benzoxazoles | Eukaryotic DNA Topoisomerase I & II | Inhibition of DNA relaxation, leading to DNA damage. | esisresearch.orgnih.govresearchgate.net |

| 2-arylbenzoxazoles | Cyclooxygenase-2 (COX-2) | Selective inhibition of the enzyme's catalytic activity. | nih.gov |

| 2-arylbenzoxazoles | Cholesterol Ester Transfer Protein (CETP) | Inhibition of lipid transfer activity. | nih.govresearchgate.net |

| 2-aminobenzoxazoles | Bacterial DNA Gyrase | Inhibition of DNA supercoiling. | researchgate.net |

Comparison with Related Heterocyclic Systems (e.g., Benzimidazoles, Benzothiazoles)

The benzoxazole core of this compound is a privileged scaffold in medicinal chemistry. Its biological activity is often modulated by the heteroatom within the five-membered ring. Understanding the properties of this core in comparison to its close bioisosteres, benzimidazole (B57391) and benzothiazole (B30560), is fundamental for rational drug design. These three heterocyclic systems share a common bicyclic framework but differ in the heteroatom at position 1 (oxygen in benzoxazole, nitrogen in benzimidazole, and sulfur in benzothiazole). This single atomic substitution significantly alters the physicochemical and electronic properties of the ring system, which in turn influences pharmacokinetic and pharmacodynamic profiles.

Benzimidazole, containing a nitrogen atom, can act as both a hydrogen bond donor and acceptor, a feature not present in benzoxazole or benzothiazole. This capability can lead to different binding interactions with biological targets. mdpi.com Benzothiazole, with a sulfur atom, is larger and more lipophilic than benzoxazole. chemistryjournal.net These differences in size, electronics, and hydrogen bonding potential are exploited by medicinal chemists to fine-tune the properties of lead compounds.

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosterism, the strategy of exchanging one atom or group of atoms for another with broadly similar properties, is a cornerstone of medicinal chemistry used to optimize lead compounds. cambridgemedchemconsulting.com The replacement of the benzoxazole moiety with benzimidazole or benzothiazole is a classic example of heterocyclic ring bioisosterism.

The pharmacological implications of such replacements are context-dependent and hinge on the specific interactions between the drug candidate and its biological target.

Electronic and Bonding Differences : The oxygen atom in benzoxazole is highly electronegative, influencing the electron distribution of the entire ring system. Replacing it with a nitrogen atom (to form a benzimidazole) introduces a basic center and the ability to participate in hydrogen bonding as a donor. mdpi.com Substituting it with a sulfur atom (to form a benzothiazole) introduces a larger, more polarizable, and less electronegative atom, which can alter stacking interactions and lipophilicity. chemistryjournal.net

Physicochemical and Pharmacokinetic Properties : Bioisosteric replacement is frequently used to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For example, a lead compound with poor solubility might be modified by replacing a benzothiazole with a more polar benzimidazole to improve this characteristic. In one lead optimization program, two promising benzothiazole compounds suffered from poor solubility, hindering further studies. The bioisosteric replacement with benzimidazole and benzoxazole scaffolds, alongside other modifications, yielded compounds with better solubility while maintaining comparable antiproliferative activity. nih.govmdpi.com

The following table summarizes the key properties of these related heterocyclic systems:

| Feature | Benzoxazole | Benzimidazole | Benzothiazole |

| Heteroatom (Position 1) | Oxygen (-O-) | Nitrogen (-NH-) | Sulfur (-S-) |

| Hydrogen Bonding | Acceptor only | Donor and Acceptor | Acceptor only |

| Relative Size of Heteroatom | Smallest | Intermediate | Largest |

| Relative Lipophilicity | Intermediate | Lowest (more polar) | Highest |

| Primary Implication | General scaffold | Can form additional H-bonds, potentially increasing target affinity or altering solubility. mdpi.com | Increased lipophilicity can enhance membrane permeability but may also affect solubility. chemistryjournal.net |

Ligand Design Principles Derived from SAR Studies

Structure-activity relationship (SAR) studies of this compound analogs and related benzoxazole derivatives have yielded several key principles for ligand design. These principles guide the optimization of potency, selectivity, and pharmacokinetic properties.

Importance of Substitution Patterns : The biological activity of benzoxazole derivatives is highly sensitive to the nature and position of substituents on both the benzoxazole core and its appended phenyl ring. For the this compound scaffold, modifications to the aniline ring can significantly impact target engagement. SAR studies on various benzoxazole-based compounds have shown that introducing specific groups can modulate activity. For example, in one study on anticancer benzoxazoles, derivatives with methoxy (B1213986) groups showed significant activity. nih.gov

Exploiting Key Interactions : Rational ligand design focuses on optimizing interactions with the target protein's binding site. Computational studies, such as 3D-QSAR and molecular docking, have been instrumental in understanding these interactions for benzoxazole scaffolds. rsc.org These studies often reveal that steric, electrostatic, and hydrogen bond interactions are the main drivers for inhibitor-receptor binding. rsc.org Design strategies often involve introducing functional groups that can form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the target's active site.

Modulation of Physicochemical Properties : A primary goal of ligand design is to achieve a balance of properties that allows the compound to reach its target and exert its effect. SAR studies often focus on tuning lipophilicity and polarity. For instance, the introduction of polar groups can enhance solubility, while carefully chosen lipophilic substituents can improve membrane permeability. The design of novel benzoxazole derivatives often involves a multi-parameter optimization approach to balance potency with desirable ADME properties. nih.gov

Enzymatic Inhibition and Biological Target Modulation by 3 5 Chloro 1,3 Benzoxazol 2 Yl Aniline and Its Derivatives

Inhibition of Microbial Enzymes

The development of novel antimicrobial agents is a critical area of pharmaceutical research. The benzoxazole (B165842) core has been explored as a pharmacophore for targeting essential enzymes in pathogens, including viruses and mycobacteria.

RNA-Dependent RNA Polymerase (NS5B) Inhibition for Antiviral Development

The Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, NS5B, is a crucial enzyme for viral replication and a primary target for direct-acting antiviral drugs. While extensive research has been conducted on NS5B inhibitors, studies specifically detailing the activity of derivatives of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline against this enzyme are not prominent in the available scientific literature. The search for novel anti-HCV agents has led to the investigation of various heterocyclic structures. For instance, compounds featuring a 4-thiazolidinone (B1220212) ring have been identified as inhibitors of the HCV NS5B polymerase, demonstrating the potential of diverse heterocyclic systems in antiviral drug discovery. nih.gov

Decaprenylphosphoryl-β-D-ribose-oxidase (DprE1) Inhibition in Mycobacteria

Decaprenylphosphoryl-β-D-ribose-oxidase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis drugs. nih.gov The benzoxazole scaffold has been incorporated into novel molecular hybrids designed to inhibit this enzyme.

In one study, researchers designed and synthesized a series of 1,2,3-triazole-linked benzoxazole derivatives to assess their DprE1 inhibitory activity. nih.gov This molecular hybridization approach combines the bioactive properties of both the benzoxazole and 1,2,3-triazole scaffolds. nih.gov The resulting compounds were evaluated for their ability to inhibit M. tuberculosis growth and DprE1 enzymatic activity. Two compounds from the series, designated BOK-2 and BOK-3, demonstrated significant DprE1 inhibition with IC50 values of 2.2 µM and 3.0 µM, respectively. nih.gov These findings highlight the potential of developing benzoxazole-containing molecules as effective agents targeting mycobacterial DprE1. nih.gov

| Compound | DprE1 IC50 (µM) |

| BOK-2 | 2.2 ± 0.1 |

| BOK-3 | 3.0 ± 0.6 |

| TCA-1 (Standard) | 3.0 ± 0.2 |

Data sourced from a study on 1,2,3-triazole-benzoxazole hybrids. nih.gov

Modulation of Eukaryotic Enzymes

Derivatives of the 5-chloro-benzoxazole scaffold have been evaluated for their effects on several eukaryotic enzymes that are significant targets in oncological and inflammatory disease research.

PARP-2 Enzyme Inhibition in Oncological Research

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair processes. Their inhibition is a validated therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways. While research has been conducted on various heterocyclic scaffolds as PARP inhibitors, specific studies on derivatives of this compound for PARP-2 inhibition were not identified in the searched literature. However, related benzazole structures, such as benzimidazole (B57391) carboxamide derivatives, have been successfully developed as potent PARP-1 and PARP-2 inhibitors, demonstrating the utility of this broader class of compounds in targeting these enzymes.

Cholinesterase (AChE, BuChE) Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary therapeutic approach for Alzheimer's disease. Research into related 5-chloro-benzoxazole structures has yielded compounds with significant cholinesterase inhibitory activity.

A series of N-substituted-5-chloro-2(3H)-benzoxazolone Mannich bases were synthesized and evaluated for their ability to inhibit AChE and BuChE. nih.gov These compounds, while structurally distinct from this compound, share the 5-chloro-benzoxazole core. The biological evaluation revealed that all synthesized compounds exhibited a preference for inhibiting AChE over BuChE and displayed higher AChE inhibitory activity than the reference drug, rivastigmine. nih.gov Compound 7 in the series was the most potent against AChE, while compound 11 was the most active against BuChE. nih.gov The inhibitory activities were determined using Ellman's colorimetric method. nih.gov

| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |

| 7 | 4-Fluorobenzyl | 7.53 ± 0.17 | 34.00 ± 0.71 |

| 11 | 4-Nitrophenethyl | 15.37 ± 0.32 | 17.50 ± 0.29 |

| Rivastigmine | (Reference) | 20.30 ± 0.45 | 10.00 ± 0.15 |

Data from a study on 5-chloro-2(3H)-benzoxazolone Mannich bases. nih.gov

Cyclooxygenase (COX) Inhibition Profiling

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors is a major goal in inflammation research to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov The 2-substituted benzoxazole scaffold has been explored for this purpose.

One study focused on 2-(2-arylphenyl)benzoxazole derivatives as a novel scaffold for selective COX-2 inhibition. nih.govacs.org The synthesized compounds were evaluated for their in vitro inhibitory potency against both COX-1 and COX-2. Several derivatives emerged as potent and selective inhibitors of COX-2. Notably, compounds 3g , 3n , and 3o demonstrated high selectivity for COX-2, with the selectivity index of 3n being significantly better than that of the standard drug celecoxib. acs.org

In another study, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated. derpharmachemica.com Two compounds, VI 6 and VI 12 , exhibited potent activity with high selectivity for COX-2, being 379-fold and over 465-fold more selective for COX-2 than COX-1, respectively. derpharmachemica.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 3g | 1.10 ± 0.09 | 0.06 ± 0.01 | 18.33 |

| 3n | 1.20 ± 0.10 | 0.02 ± 0.00 | 60.00 |

| 3o | 0.90 ± 0.08 | 0.03 ± 0.00 | 30.00 |

| VI 6 | 18.2 | 0.048 | 379.16 |

| VI 12 | >25 | 0.054 | >465 |

| Celecoxib | 1.50 ± 0.12 | 0.05 ± 0.01 | 30.00 |

Data for compounds 3g, 3n, 3o, and Celecoxib from Seth et al. acs.org Data for compounds VI 6 and VI 12 from Ampati et al. derpharmachemica.com

Cholesterol Ester Transfer Protein (CETP) Inhibition Mechanisms

Research into CETP inhibitors has explored a variety of chemical scaffolds, including those containing a 2-arylbenzoxazole core. nih.govnih.gov These compounds aim to modulate lipid levels by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). mdpi.com

While direct studies on this compound are not available, research on other benzoxazole derivatives suggests that the benzoxazole moiety can serve as a key structural element for CETP inhibition. nih.govnih.gov Structure-activity relationship (SAR) studies on series of 2-arylbenzoxazole inhibitors have indicated that substitutions on the benzoxazole ring can significantly influence inhibitory potency. nih.gov For instance, substitutions at the 5- and 7-positions of the benzoxazole moiety have been found to be beneficial for CETP inhibition. nih.gov

Carbonic Anhydrase (CA) Inhibitory Action

The benzoxazole nucleus is a recognized pharmacophore in the development of inhibitors for various enzymes, including Carbonic Anhydrases (CAs). nih.govnih.gov CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in numerous physiological processes. rsc.org

Although no specific data exists for the CA inhibitory action of this compound, studies on other benzoxazole derivatives have demonstrated their potential as CA inhibitors. For example, coumarin-benzoxazole hybrids have been shown to be selective inhibitors of tumor-associated hCAs IX and XII. nih.govnih.gov The inhibitory mechanism of such compounds can involve the interaction of the benzoxazole scaffold with the enzyme's active site. nih.gov The nature and position of substituents on the benzoxazole ring are critical in determining the inhibitory potency and selectivity against different CA isoforms. researchgate.net

Mechanistic Insights into Enzyme-Inhibitor Interactions

Structural Basis of Active Site Binding and Inhibition

Detailed structural information on how this compound binds to the active sites of CETP or CA is not available. However, insights can be drawn from crystallographic and molecular modeling studies of related inhibitors.

For CETP, inhibitors are known to bind within a hydrophobic tunnel in the protein, thereby blocking the transfer of lipids. nih.gov Molecular docking studies of benzoxazole-type CETP inhibitors have suggested that specific substitutions, such as cyano groups, can form hydrogen bonds with the target protein. nih.gov

In the case of Carbonic Anhydrase, inhibitors typically interact with the zinc ion in the active site. researchgate.net X-ray crystallography studies of various inhibitors complexed with different CA isoforms have been instrumental in understanding these interactions and in the rational design of new, more selective inhibitors. nih.govebi.ac.uk For benzoxazole derivatives, docking studies have been used to predict binding modes and explain structure-activity relationships. nih.gov

Non Clinical Research Applications and Potential Translational Avenues

Role as a Precursor in Synthetic Organic Chemistry

The chemical architecture of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline, possessing a reactive aniline (B41778) group, makes it a valuable precursor and intermediate in the synthesis of more complex molecules. The benzoxazole (B165842) core itself is a privileged structure in medicinal chemistry and materials science, and the aniline portion provides a convenient handle for further chemical modifications.

Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, this compound serves as a foundational building block for constructing larger, more elaborate organic structures. The primary amino group (-NH₂) on the aniline ring is nucleophilic and can readily participate in a variety of chemical reactions. This allows for the introduction of diverse functional groups and the extension of the molecular framework.

Key reactions involving the aniline moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction) to introduce a wide range of substituents.

Coupling Reactions: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class |

| Acylation | Acetyl chloride | N-(3-(5-chloro-1,3-benzoxazol-2-yl)phenyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(3-(5-chloro-1,3-benzoxazol-2-yl)phenyl)benzenesulfonamide |

| Diazotization followed by Sandmeyer Reaction | NaNO₂, HCl, then CuCN | 3-(5-chloro-1,3-benzoxazol-2-yl)benzonitrile |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkylated aniline derivatives |

Applications in Materials Science and Polymer Synthesis

The unique electronic and photophysical properties of the benzoxazole ring system, combined with the polymerizable nature of the aniline group, make this compound a candidate for applications in materials science.

Aniline and its derivatives can be polymerized to form polyanilines (PANI), a class of conducting polymers with a wide range of potential applications in areas such as actuators, electrochromic and photovoltaic devices, sensors, and for corrosion protection. conicet.gov.ar The properties of polyaniline can be tuned by modifying the aniline monomer. rsc.orgresearchgate.net By incorporating the this compound monomer into a polymer chain, it is possible to create new polymeric materials with tailored optical and electronic properties. google.com

The benzoxazole core is known to be a part of many fluorescent dyes. nih.gov Therefore, polymers derived from this compound could exhibit interesting photoluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The chlorine substituent on the benzoxazole ring can also influence the polymer's properties, potentially enhancing its thermal stability or altering its electronic characteristics.

Research in Agricultural Chemistry and Herbicidal Agents

The benzoxazole scaffold is a key component in several commercially successful agricultural chemicals. nih.govresearchgate.net Notably, the herbicide fenoxaprop-p-ethyl contains a 6-chloro-1,3-benzoxazol-2-yloxy moiety. researchgate.netnih.govresearchgate.net This suggests that the 5-chloro-1,3-benzoxazol-2-yl core of the subject compound is relevant to the design of new herbicidal agents.

Research in this area focuses on synthesizing derivatives of this compound and evaluating their phytotoxic activity. researchgate.netnih.gov The aniline group can be modified to create a variety of structures, which are then screened for their ability to inhibit plant growth. The mode of action of such compounds often involves the inhibition of key plant enzymes. The presence of the chloro-substituted benzoxazole ring is considered important for this biological activity. nih.gov

Table 2: Examples of Benzoxazole-Based Herbicides

| Herbicide Name | Chemical Structure Feature |

| Fenoxaprop-p-ethyl | Contains a 6-chloro-1,3-benzoxazol-2-yloxy group |

| Metamifop | Contains a 6-chloro-1,3-benzoxazol-2-yloxy group |

| Oxazosulfyl | Contains a benzoxazole ring (insecticide) |

This table provides examples of related agrochemicals to illustrate the importance of the benzoxazole scaffold.

Development of Fluorescent Probes and Imaging Agents

2-Arylbenzoxazoles are a well-known class of fluorescent compounds. rsc.orgcore.ac.uk They often exhibit strong fluorescence with high quantum yields, making them attractive candidates for the development of fluorescent probes and imaging agents. rsc.orgnih.gov The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be tuned by altering the substituents on both the benzoxazole and the aryl rings.

Q & A